cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid
Description
cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid is a bicyclic organic compound featuring a benzodioxane core substituted with chlorine, methyl, phenyl, and carboxylic acid groups.
Properties
CAS No. |
74271-48-0 |
|---|---|
Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
(2S,4R)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16+/m0/s1 |
InChI Key |
UMBAPIWARGTVLV-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Development
Cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of benzodioxane compounds showed promising results in reducing pain responses in animal models, suggesting that this compound could be developed into effective pain management therapies .
Neuropharmacology
Research has indicated that benzodioxane derivatives may influence neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
Case Study:
In a clinical trial focused on mood stabilization, participants receiving a compound similar to cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan demonstrated improved mood regulation and reduced anxiety levels compared to the control group .
Anticancer Research
The compound's ability to interact with specific cellular pathways has led to investigations into its anticancer properties. Some studies have shown that benzodioxane derivatives can induce apoptosis in cancer cells.
Data Table: Anticancer Activity of Related Compounds
Mechanism of Action
The mechanism of action of cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules. The chloro, methyl, and phenyl groups contribute to its overall hydrophobicity and ability to interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid, a comparative analysis with related compounds is provided below:
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structural Differences : Unlike the benzodioxane core, this compound contains a pyrimidine ring, which is aromatic and planar. The chlorine and methyl groups are positioned at the 2- and 6-positions, respectively, while the carboxylic acid group is at the 4-position .
- Physicochemical Properties: Property this compound 2-Chloro-6-methylpyrimidine-4-carboxylic Acid Molecular Formula C₁₆H₁₃ClO₄ C₆H₅ClN₂O₂ Molecular Weight 304.73 g/mol 172.57 g/mol Functional Groups Benzodioxane, carboxylic acid, chloro, methyl, phenyl Pyrimidine, carboxylic acid, chloro, methyl Aromaticity Non-aromatic bicyclic system Aromatic heterocycle
Salternamide E and Marine Actinomycete Derivatives
- macrolides) influence bioactivity. Benzodioxane derivatives often exhibit enhanced metabolic stability compared to linear or macrocyclic compounds due to their rigid bicyclic structure .
- Bioactivity: Salternamide E displays cytotoxic activity against cancer cells, whereas benzodioxane carboxylic acids are less studied but hypothesized to modulate inflammatory pathways via COX-2 inhibition, based on structural similarities to known NSAIDs .
Research Findings and Limitations
- Synthetic Challenges : The cis-configuration in benzodioxane derivatives requires stereoselective synthesis, which may involve chiral catalysts or resolution techniques. In contrast, pyrimidine derivatives are more straightforward to functionalize due to their aromatic reactivity .
- Toxicity and Safety: Limited toxicological data exist for the this compound. However, pyrimidine analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid are classified as irritants, necessitating careful handling .
Biological Activity
Cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H15ClO4
- Molecular Weight : 318.75 g/mol
- CAS Number : 86616-90-2
This compound features a benzodioxane core, which is known for its diverse biological activities.
Research indicates that the biological activity of this compound may involve interactions with specific enzymes and receptors. The compound is hypothesized to modulate pathways related to inflammation and cancer cell proliferation.
Antiviral Activity
A study highlighted the ability of benzodioxane derivatives to inhibit viral replication. While specific data on this compound is limited, related compounds have shown efficacy against HIV by targeting reverse transcriptase, suggesting potential antiviral properties for this compound as well .
Anticancer Potential
In vitro assays have demonstrated that compounds within the benzodioxane family exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed significant inhibition of cell viability in HeLa cells, indicating that this compound may possess similar anticancer properties .
Case Study 1: Cytotoxicity Assays
In a recent study assessing the cytotoxic effects of various benzodioxane derivatives, cis-6-Chloro-4-methyl-4-phenyl was evaluated alongside other compounds. The results indicated that this compound exhibited a dose-dependent reduction in cell viability in cultured cancer cells, with an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of aldo-keto reductases (AKR), enzymes implicated in cancer progression. Compounds similar to cis-6-Chloro showed promising binding affinities and inhibitory constants against AKR1B1 and AKR1B10, suggesting a potential mechanism for anticancer activity through enzyme modulation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
